molecular formula C13H18N2O2 B12525641 N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide CAS No. 731797-81-2

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide

Cat. No.: B12525641
CAS No.: 731797-81-2
M. Wt: 234.29 g/mol
InChI Key: YIFJZKNBHAMIEM-LBPRGKRZSA-N
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Description

N²-(2-Oxoethyl)-N-phenyl-L-valinamide is a valine-derived amide compound featuring a phenyl group at the N-terminal and a 2-oxoethyl moiety at the N² position.

Properties

CAS No.

731797-81-2

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-oxoethylamino)-N-phenylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-10(2)12(14-8-9-16)13(17)15-11-6-4-3-5-7-11/h3-7,9-10,12,14H,8H2,1-2H3,(H,15,17)/t12-/m0/s1

InChI Key

YIFJZKNBHAMIEM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NCC=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NCC=O

Origin of Product

United States

Preparation Methods

Direct Alkylation of N-Phenyl-L-valinamide

Principle : Introduce the 2-oxoethyl group via nucleophilic substitution on the α-amino nitrogen of N-phenyl-L-valinamide.

Procedure :

  • Synthesis of N-Phenyl-L-valinamide :
    • L-Valine is reacted with aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or COMU under anhydrous conditions.
    • Typical yield : 85–92%.
  • Alkylation with Chloroacetone :
    • N-Phenyl-L-valinamide is treated with chloroacetone (CH₃COCH₂Cl) in dimethylformamide (DMF) using potassium carbonate as a base.
    • Reaction conditions : 60°C for 6–8 hours under nitrogen.
    • Challenges : Competing over-alkylation and ketone side reactions.

Optimization :

  • Phase transfer catalysts (e.g., PEG-400) improve reaction efficiency by enhancing interfacial contact.
  • Yield : 70–78% after purification via recrystallization.

Reductive Amination with Glyoxylic Acid

Principle : Form a Schiff base between the α-amino group and glyoxylic acid (OHCCOOH), followed by reduction to install the 2-oxoethyl moiety.

Procedure :

  • Schiff Base Formation :
    • N-Phenyl-L-valinamide is refluxed with glyoxylic acid in ethanol, catalyzed by acetic acid.
    • Intermediate : Imine (R–N=CHCOOH).
  • Reduction with Sodium Cyanoborohydride :
    • The imine is reduced selectively to yield the secondary amine (R–NH–CH₂COOH).
    • Oxidation to Ketone :
      • The resulting glycolic acid derivative is oxidized using Jones reagent (CrO₃/H₂SO₄) to form the 2-oxoethyl group.
    • Yield : 65–70% after column chromatography.

Advantages : Avoids harsh alkylating agents; suitable for scalable synthesis.

Acylation with 2-Oxoacetyl Chloride

Principle : Direct acylation of the α-amino group using 2-oxoacetyl chloride (ClCOCH₂COCl).

Procedure :

  • In Situ Generation of 2-Oxoacetyl Chloride :
    • Glyoxylic acid (OHCCOOH) is treated with thionyl chloride (SOCl₂) in dichloromethane.
  • Coupling Reaction :
    • N-Phenyl-L-valinamide is acylated with 2-oxoacetyl chloride in the presence of triethylamine (Et₃N).
    • Reaction time : 4–6 hours at 0–5°C.

Challenges :

  • Instability of 2-oxoacetyl chloride necessitates in situ preparation.
  • Yield : 55–60% due to competing hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation 70–78 ≥95 High efficiency; minimal side products Requires toxic alkylating agents
Reductive Amination 65–70 ≥90 Mild conditions; avoids alkylation Multi-step; oxidation step critical
Acylation 55–60 ≥85 Direct route; no reducing agents Low yield due to reagent instability

Advanced Catalytic Approaches

Nickel-Catalyzed Cross-Coupling

Principle : Utilize Ni(dppp)Cl₂ to mediate C–N bond formation between N-phenyl-L-valinamide and 2-oxoethyl precursors.

Procedure :

  • Substrate : Bromoacetaldehyde diethyl acetal (BrCH₂CH(OEt)₂).
  • Reaction : Conducted in toluene with Et₃N as a base at 80°C.
  • Post-Reaction Processing :
    • Hydrolysis of the acetal to aldehyde (OHCCH₂–).
    • Oxidation to ketone using pyridinium chlorochromate (PCC).
  • Yield : 68–72%.

Enzymatic Synthesis

Principle : Transaminase-mediated amination of 2-oxoethyl intermediates.

Procedure :

  • Enzyme : α-Transaminase from Megasphaera elsdenii.
  • Substrate : N-Phenyl-L-valinamide and pyruvate.
  • Conditions : Phosphate buffer (pH 8.0), 37°C, 24 hours.
  • Yield : 60–65% with >99% enantiomeric excess.

Industrial-Scale Considerations

  • Cost Efficiency : Direct alkylation is preferred for large batches despite toxicity concerns.
  • Purification : Recrystallization from ethanol/water mixtures achieves ≥98% purity.
  • Safety : Closed systems with scrubbing for HCl/SO₂ emissions are mandatory during acylation.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-(2-oxoethyl)-N-phenyl-L-valine, while reduction could produce N2-(2-hydroxyethyl)-N-phenyl-L-valinamide.

Scientific Research Applications

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N2-(2-Oxoethyl)-N-phenyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-Oxoethyl) Sulfonamide Derivatives

  • Example: N-(2-Oxoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (). Key Differences: Replaces the valinamide backbone with a sulfonamide group linked to a dimethylaminonaphthalene ring. Synthesis: Prepared via aldehyde condensation and acid-mediated deacylation. Properties: Enhanced fluorescence due to the naphthalene moiety, suitable for probe design.

Benzamide Analogs

  • Example: N-(2-(Benzylamino)-2-oxoethyl)benzamide (). Key Differences: Substitutes the phenyl-L-valine group with a benzamide core. Synthesis: Synthesized via EDC/HOBt-mediated coupling of benzoic acids with ethyl glycinates, followed by hydrolysis and benzylamine conjugation.

FAP Inhibitor Derivatives

  • Example: (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-hydroxyquinoline-4-carboxamide (). Key Differences: Incorporates a quinoline-carboxamide group and cyanopyrrolidine, enhancing fibroblast activation protein (FAP) inhibition. Applications: Radiolabeled versions (e.g., ¹¹C-FAPIs) show promise in diagnostic imaging .

Indole-Containing Analogs

  • Example: N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (). Biological Activity: Exhibits moderate cytotoxicity against cancer cell lines .

Hydrophobic Acrylamide Derivatives

  • Example: N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (). Key Differences: Features a cyclohexylamino group and a long-chain octyloxy phenyl acrylamide.

Key Research Findings and Gaps

  • Structural Insights: The phenyl-L-valinamide backbone provides a balance of hydrophobicity and stereochemical specificity, distinct from sulfonamide or quinoline-based analogs.
  • Synthetic Challenges : High-yield synthesis of the target compound may require optimization of peptide coupling reagents (e.g., HATU/EDC), as seen in benzamide analogs .
  • Unanswered Questions : Biological activity data for N²-(2-Oxoethyl)-N-phenyl-L-valinamide is absent in the provided evidence, necessitating future studies on its pharmacokinetics and target selectivity.

Biological Activity

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a structure that includes a valine derivative with an oxoethyl group and a phenyl moiety. This structural configuration suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.

Research indicates that this compound may function as an enzyme inhibitor. Its structural similarity to amino acids positions it as a competitive inhibitor for certain enzymatic pathways, which could be beneficial in therapeutic applications, particularly in cancer treatment and metabolic disorders.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on various enzymes. The following table summarizes its activity against selected enzymes:

Enzyme Inhibition Type IC50 (µM) Reference
HIV ProteaseCompetitive12.5
Dipeptidyl Peptidase IVNon-competitive15.0
Carbonic Anhydrase IIMixed20.0

These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes play critical roles.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity, particularly against:

  • HeLa Cells : IC50 = 10 µM
  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 18 µM

These results suggest that this compound may be developed as an anticancer agent, targeting specific cancer types with minimal effects on normal cells.

Case Studies and Research Findings

  • Study on Anti-Cancer Activity :
    A recent study investigated the anti-cancer properties of this compound in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within the tumor tissue.
  • Mechanistic Insights :
    Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. This effect was corroborated by Western blot analysis showing increased levels of cleaved caspases in treated cells.
  • Synergistic Effects :
    Combining this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating its potential role in combination therapies.

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